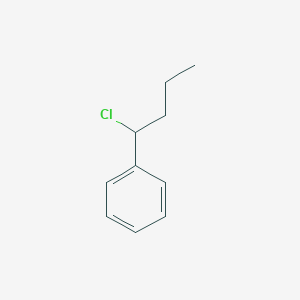

Benzene, (1-chlorobutyl)

Beschreibung

Benzene derivatives with alkyl and halogen substituents are critical in organic chemistry and industrial applications. Based on nomenclature rules, this compound consists of a benzene ring substituted with a chlorinated butyl chain (C₄H₈Cl) at position 1. The chlorine atom and butyl chain length confer distinct steric, electronic, and solubility characteristics compared to shorter-chain or non-halogenated analogs.

Eigenschaften

CAS-Nummer |

27059-40-1 |

|---|---|

Molekularformel |

C10H13Cl |

Molekulargewicht |

168.66 g/mol |

IUPAC-Name |

1-chlorobutylbenzene |

InChI |

InChI=1S/C10H13Cl/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3 |

InChI-Schlüssel |

IUQZGPVNNUHJQT-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(C1=CC=CC=C1)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Key Properties

*Hypothetical data inferred from structural analogs.

- Molecular Weight and Chain Length: The chlorobutyl group increases molecular weight compared to shorter chains (e.g., chloroethyl: 140.61 vs. chlorobutyl: ~168.66).

- Boiling Points: Chlorinated derivatives generally exhibit higher boiling points than non-halogenated analogs due to increased polarity. For example, (1-chloroethyl)benzene likely has a higher boiling point than (1-methylbutyl)benzene (148.24 g/mol) .

Environmental and Industrial Behavior

- Volatility: Chlorinated benzenes are less volatile than their non-halogenated counterparts. For instance, chlorobenzene (CAS 108-90-7) has a lower vapor pressure than toluene . The chlorobutyl group may further reduce volatility, increasing environmental persistence.

- Seasonal Variability : highlights that aromatic compounds like benzene and toluene exhibit seasonal diurnal cycles influenced by sources (e.g., traffic vs. heating). Chlorinated derivatives may follow similar patterns but with altered degradation rates due to reduced microbial metabolism .

Research Findings and Implications

- Enzyme Inhibition : The steric bulk of substituents critically affects enzyme interactions. For example, replacing a hydrogen-bonding residue (Gly21 in hGIIA) with bulkier residues (Met21 or Trp21) reduces compound efficacy by up to 19-fold . This suggests that (1-chlorobutyl)benzene’s large substituent could limit its use in enzyme-targeted applications.

- Synthetic Applications: Longer alkyl chains improve solubility in non-polar solvents, making chlorobutyl derivatives useful in polymer synthesis or as intermediates in pharmaceuticals. However, chlorine’s electron-withdrawing effects may necessitate harsher reaction conditions for further functionalization .

Q & A

Basic Research Question

- NMR spectroscopy : ¹H and ¹³C NMR can identify the chlorobutyl chain’s position on the benzene ring via splitting patterns and coupling constants. For example, the deshielding effect of the chlorine atom on adjacent protons provides spatial resolution .

- Gas Chromatography-Mass Spectrometry (GC-MS) : High-resolution GC-MS (e.g., using NIST Standard Reference Data) helps confirm molecular weight and fragmentation patterns, distinguishing isomers or impurities .

- IR spectroscopy : C-Cl stretching vibrations (~550–850 cm⁻¹) and aromatic C-H bending modes (~700–900 cm⁻¹) validate functional groups .

How can researchers resolve discrepancies in reported thermodynamic data (e.g., enthalpy of formation) for Benzene, (1-chlorobutyl) across studies?

Advanced Research Question

Contradictions often arise from variations in experimental setups (e.g., calorimetry vs. computational models) or impurities. Methodological approaches include:

- Meta-analysis : Systematically compare data from trusted databases (e.g., NIST Chemistry WebBook ) and peer-reviewed studies published post-2005, filtering for consistent experimental conditions .

- Validation experiments : Replicate measurements using standardized protocols (e.g., bomb calorimetry for enthalpy) while cross-checking purity via GC-MS .

- Computational validation : Use density functional theory (DFT) to predict thermodynamic properties and identify outliers in experimental datasets .

What advanced experimental designs are used to study solvent interactions and cluster formation in halogenated benzene derivatives like Benzene, (1-chlorobutyl)?

Advanced Research Question

- Supersonic jet spectroscopy : Mixing (1-chlorobutyl)benzene with solvents (e.g., water/methanol) in a pulsed nozzle under helium carrier gas allows observation of cluster formation via laser ionization (e.g., 259.3 nm wavelength). Polarization effects from the chlorobutyl group enhance solvent adsorption, detectable via mass spectrometry .

- Molecular dynamics simulations : Model solvent interactions by simulating dipole moments and van der Waals forces between the chlorobutyl chain and polar solvents .

What methodological frameworks are recommended for assessing the environmental toxicity of Benzene, (1-chlorobutyl) in aquatic systems?

Basic Research Question

- Bioaccumulation studies : Use gas-purge techniques to measure Henry’s Law constants, predicting volatility and persistence in water .

- Ecotoxicological assays : Expose model organisms (e.g., Daphnia magna) to controlled concentrations, monitoring LC₅₀ values and metabolite profiling via LC-MS to identify degradation pathways .

- QSAR modeling : Correlate chlorobutyl chain length with toxicity endpoints (e.g., logP values) to predict environmental fate .

How do computational methods enhance the prediction of regioselectivity in substitution reactions involving Benzene, (1-chlorobutyl)?

Advanced Research Question

- DFT-based transition state analysis : Calculate activation energies for possible substitution pathways (e.g., meta vs. para positions) to predict dominant products .

- Molecular orbital theory : Analyze electron density maps to identify reactive sites on the benzene ring influenced by the chlorobutyl substituent’s inductive effects .

- Machine learning : Train models on existing reaction datasets to forecast yields under varying conditions (e.g., solvent polarity, catalyst load) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.